methyl N-(3-formylphenyl)carbamate
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Overview
Description
Methyl N-(3-formylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a formyl group attached to the phenyl ring, which is further connected to a carbamate moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: Methyl N-(3-formylphenyl)carbamate can be synthesized through a one-pot reaction involving aniline, urea, and methanol.
Oxidative Carbonylation: Another method involves the oxidative carbonylation of aniline using carbon monoxide and oxygen in the presence of a palladium catalyst.
Reductive Carbonylation: This method uses nitrobenzene as a starting material, which undergoes reductive carbonylation to form the desired carbamate.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts is preferred due to their ease of recovery and recyclability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl N-(3-formylphenyl)carbamate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl N-(3-formylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors .
Industry: this compound is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of methyl N-(3-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecule. This interaction can modulate the activity of the target, resulting in various biological effects .
Comparison with Similar Compounds
- Methyl N-phenyl carbamate
- 4-formylphenyl-N-phenylcarbamate
- Methyl N-(4-methoxyphenyl)carbamate
Comparison:
- Methyl N-phenyl carbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
- 4-formylphenyl-N-phenylcarbamate: Similar structure but with the formyl group in a different position, which can affect its reactivity and biological activity .
- Methyl N-(4-methoxyphenyl)carbamate: Contains a methoxy group instead of a formyl group, leading to different chemical and biological properties .
Properties
IUPAC Name |
methyl N-(3-formylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)10-8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBMLBDYSHJCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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